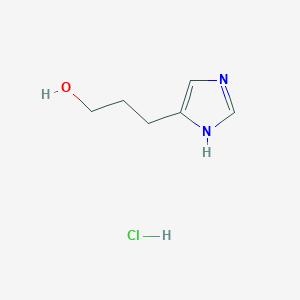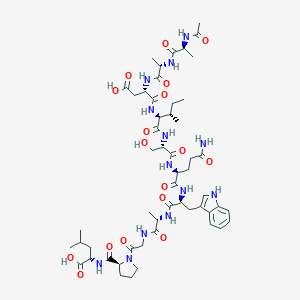
3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
Descripción general
Descripción
The compound "3-(1H-imidazol-4-yl)propan-1-ol hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride involves the use of chlorobenzyl and other reagents to introduce the imidazole moiety . Another example is the synthesis of SKF-96365, which is achieved in four steps with an overall yield of 9%, indicating the challenges associated with the synthesis of such compounds . Additionally, the synthesis of 3-(Imidazol-1-yl)propane-1,2-diol, a related compound, can be achieved through hydrolysis, the Wagner reaction, or the reaction of glycidol with imidazole .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the triazol–imidazol compound 4-(3-(1H-imidazol-1-yl)propyl)-5-p-tolyl-2H-1,2,4-triazol-3(4H)-one was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction . Theoretical studies using density functional theory (DFT) can also provide insights into the molecular geometry and vibrational frequencies, which are crucial for understanding the behavior of these molecules .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the addition and cyclization reactions of heterocyclic β-enamino esters with hydrochloric acid and other reagents can lead to the formation of different products depending on the substituents and reaction conditions . The reactivity of these compounds is also demonstrated by the synthesis of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones through the condensation of acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the imidazole ring contributes to the basicity and coordination chemistry of these compounds. The hydrochloride salt form, as in the case of the compounds studied, can enhance water solubility, which is beneficial for pharmaceutical applications. The magnetic properties of hydrochloride crystals based on imidazole derivatives can also be of interest, as they may exhibit behaviors like diamagnetism or antiferromagnetism depending on their crystal-stacking structures .
Aplicaciones Científicas De Investigación
Anticancer Applications
3-(1H-imidazol-4-yl)propan-1-ol hydrochloride and related compounds have been explored for their potential in anticancer applications. For instance, compounds synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide showed significant to good anticancer activity in the NCI 60 cell line panel, with one compound emerging as a lead compound due to its significant growth inhibition activity (Rashid et al., 2012).
Antifungal Applications
New derivatives synthesized from 3-(1H-imidazol-1-yl)propan-2-ols were evaluated for their antifungal activity, particularly against Candida albicans and other fungal species. These compounds have shown promising results in inhibiting fungal growth (Chevreuil et al., 2007).
Ionic Liquid Applications
The compound 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol was synthesized and used to produce hydroxylic ionic liquids. These liquids exhibited characteristics like a low glass transition temperature and high conductivity, making them potential candidates for various industrial applications (Shevchenko et al., 2017).
Antimicrobial Applications
Compounds like 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives have been tested for their antimicrobial activity, exhibiting significant action against bacterial strains such as Bacillus subtilis (Şenkardeş et al., 2020).
Enantiomerically Enriched Ionic Liquids
Enantiomerically enriched ionic liquids based on 1-(β-hydroxypropyl)azoles, including 1-(1H-imidazol-1-yl)propan-2-ol, were synthesized and found to exhibit activity against a range of microorganisms. These ionic liquids represent a novel class of compounds with potential applications in the field of green chemistry (Borowiecki et al., 2013).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including derivatives of 3-(1H-imidazol-1-yl)propan-1-ol, have been synthesized and studied as corrosion inhibitors for mild steel. These compounds exhibited significant inhibition efficiency, highlighting their potential as eco-friendly corrosion inhibitors (Srivastava et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-5-8-6;/h4-5,9H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBYVQLUVKXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-4-yl)propan-1-ol hydrochloride | |
CAS RN |
152028-81-4 | |
| Record name | 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)






![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
